molecular formula C19H16ClN3O3 B11040064 1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11040064
M. Wt: 369.8 g/mol
InChI Key: FFAUFZHQUYZSCB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group and a hydroxy-methoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core imidazo[4,5-b]pyridine structure, followed by the introduction of the chlorophenyl and hydroxy-methoxyphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods would likely involve scaling up these reactions while ensuring purity and yield optimization.

Chemical Reactions Analysis

1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

    Major Products:

Scientific Research Applications

1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anti-cancer properties.

    Industry: The compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds to 1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one include other imidazo[4,5-b]pyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H16ClN3O3/c1-26-16-6-5-11(7-15(16)24)14-9-17(25)22-19-18(14)23(10-21-19)13-4-2-3-12(20)8-13/h2-8,10,14,24H,9H2,1H3,(H,22,25)

InChI Key

FFAUFZHQUYZSCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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